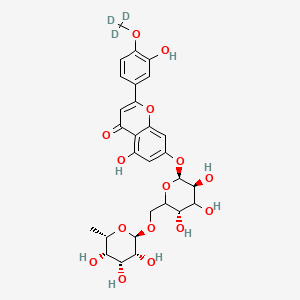
Diosmin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diosmin-d3 is a synthetic flavonoid compound derived from hesperidin, a flavanone glycoside found abundantly in citrus fruits. It is a deuterated form of diosmin, which means that it contains deuterium atoms instead of hydrogen atoms. Diosmin is known for its beneficial pharmacological properties, including anti-inflammatory, antioxidant, antidiabetic, antihyperlipidemic, and antifibrotic effects .
准备方法
Synthetic Routes and Reaction Conditions
Diosmin-d3 is synthesized from hesperidin through a series of chemical reactions. One common method involves the dehydrogenation of hesperidin to form diosmin. This process typically uses an aqueous solution of sodium hydroxide in the presence of iodine and pyridine . Another method involves the bromination of acetyl hesperidin using N-bromosuccinimide, benzoyl peroxide, and chloroform .
Industrial Production Methods
Industrial production of this compound involves the extraction of hesperidin from citrus fruits, followed by its conversion to diosmin through chemical reactions. The process is optimized to achieve high conversion rates and minimize impurities .
化学反应分析
Types of Reactions
Diosmin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification for different applications.
Common Reagents and Conditions
Oxidation: Sodium hydroxide, iodine, and pyridine are commonly used for the oxidation of hesperidin to diosmin.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can be carried out using reagents like N-bromosuccinimide and benzoyl peroxide.
Major Products Formed
The major product formed from these reactions is this compound, which is a deuterated form of diosmin. Other products may include intermediate compounds and by-products depending on the specific reaction conditions .
科学研究应用
Diosmin-d3 has a wide range of scientific research applications in various fields:
作用机制
Diosmin-d3 exerts its effects through various molecular mechanisms:
Venous Tone Improvement: Enhances venous tone and elasticity, supporting circulatory health.
Lymphatic Drainage: Promotes lymphatic drainage and improves microcirculation.
Anti-inflammatory Effects: Inhibits inflammatory reactions by reducing the production of prostaglandin E2 and thromboxane A2.
Antioxidant Activity: Acts as a free radical scavenger, protecting cells from oxidative damage.
相似化合物的比较
Diosmin-d3 is compared with other similar flavonoid compounds, such as:
Hesperidin: The precursor of diosmin, found abundantly in citrus fruits.
Diosmetin: The aglycone form of diosmin, which is absorbed into the systemic circulation after oral administration.
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
This compound is unique due to its deuterated nature, which enhances its stability and bioavailability compared to non-deuterated flavonoids .
属性
分子式 |
C28H32O15 |
|---|---|
分子量 |
611.6 g/mol |
IUPAC 名称 |
5-hydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C28H32O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-8,10,19,21-30,32-37H,9H2,1-2H3/t10-,19?,21+,22+,23+,24?,25+,26-,27+,28+/m0/s1/i2D3 |
InChI 键 |
GZSOSUNBTXMUFQ-SQANUUFLSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@H](C([C@@H](C(O4)CO[C@H]5[C@@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


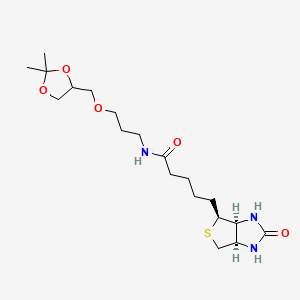
![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)
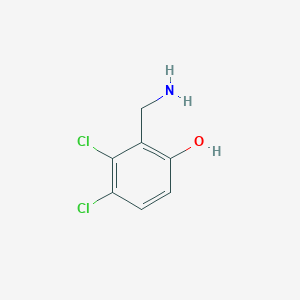
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)

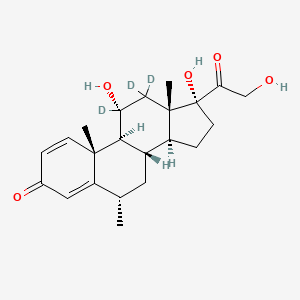
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
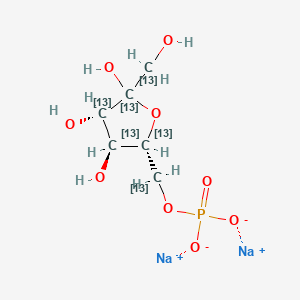
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
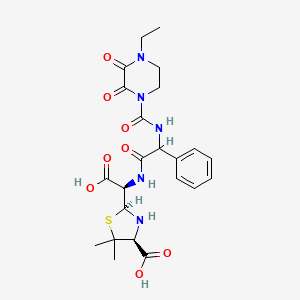
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
